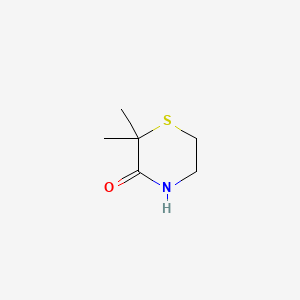

2,2-Dimethylthiomorpholin-3-one

Description

2,2-Dimethylthiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a six-membered thiomorpholine ring with two methyl substituents at the 2-position and a ketone group at the 3-position. It is classified under 6-membered heterocycles and has been historically cataloged as a specialty chemical, though its commercial availability is currently discontinued .

Properties

IUPAC Name |

2,2-dimethylthiomorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-6(2)5(8)7-3-4-9-6/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPDXZVUBFSYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198886 | |

| Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50847-92-2 | |

| Record name | 2,2-Dimethyl-3-thiomorpholinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiomorpholinone,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-3-THIOMORPHOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV8NDV4XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiomorpholinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The choice of solvents and reaction conditions is also optimized to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiomorpholinones depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylthiomorpholin-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile or electrophile in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(a) 2-Methoxy-2-methylthiolan-3-one

- Structure: A five-membered thiolanone (tetrahydrothiophenone) ring with a methoxy (-OCH₃) and methyl (-CH₃) group at the 2-position.

- Molecular Formula : C₆H₁₀O₂S

- Molecular Weight : 146.21 g/mol

- Key Differences: Smaller ring size (5-membered vs. 6-membered thiomorpholinone). Methoxy substituent replaces one methyl group, altering electronic properties (e.g., increased polarity) .

(b) 2-Ethylthiolan-3-one

- Structure: A five-membered thiolanone ring with an ethyl (-CH₂CH₃) substituent at the 2-position.

- Molecular Formula : C₆H₁₀OS

- Molecular Weight : 130.21 g/mol

(c) 3-(1,1-Dioxo-4H-thiophen-3-yl)-5-(2-fluorobenzylidene)-2-thioxo-thiazolidin-4-one

- Structure: A fused thiophene-thiazolidinone system with a fluorinated benzylidene group.

- Molecular Formula: C₁₄H₁₂FNO₃S₃

- Molecular Weight : 357.45 g/mol

- Key Differences: Extended π-conjugation and fluorine substituent enhance electronic complexity.

Comparative Data Table

Functional and Reactivity Insights

- Electron-Withdrawing Effects : The ketone group in all compounds enhances electrophilicity, but the 2,2-dimethyl substituents in this compound may sterically hinder nucleophilic attacks compared to smaller analogues like 2-ethylthiolan-3-one .

- Solubility : The methoxy group in 2-methoxy-2-methylthiolan-3-one likely improves water solubility relative to the hydrophobic ethyl or methyl groups in other derivatives .

- Synthetic Utility: The fused thiophene-thiazolidinone system in the fluorinated analogue () suggests applications in drug discovery, leveraging fluorine’s metabolic stability and sulfur’s role in hydrogen bonding .

Biological Activity

2,2-Dimethylthiomorpholin-3-one, also known as 2,2-Dimethylthiomorpholine 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a morpholine ring with two methyl groups and a sulfone group, enhances its lipophilicity and reactivity, making it an interesting subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₁O₃S, with a molecular weight of approximately 177.22 g/mol. The presence of two methyl groups contributes to its stability and biological activity compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₁O₃S |

| Molecular Weight | 177.22 g/mol |

| Structure | Morpholine ring with two methyl groups and sulfone group |

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.

The mechanism of action for this compound primarily involves its interaction with biological molecules through its sulfoxide functional group. This group allows for reversible covalent bonding with nucleophilic sites on proteins and enzymes, which can alter their activity. The specific pathways impacted depend on the biological context in which the compound is studied.

Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Activity Study :

- A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer).

- Results indicated significant inhibition of cell proliferation at micromolar concentrations.

- Mechanistic studies revealed induction of apoptosis via caspase activation.

-

Neuroprotective Study :

- In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells.

- The compound was shown to enhance the expression of neuroprotective genes.

-

Antimicrobial Efficacy :

- Testing against a panel of bacterial strains revealed that the compound exhibited notable inhibitory effects.

- The minimum inhibitory concentration (MIC) values were determined to establish its potency compared to traditional antibiotics.

Applications in Research and Industry

The compound has several applications across various fields:

- Medicinal Chemistry : As a precursor for drug development due to its biological activities.

- Chemical Synthesis : Used as an intermediate in synthesizing other organic compounds.

- Industrial Applications : Employed in producing specialty chemicals and as a stabilizer in certain processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.